

Application Notes and Protocols for BAL-0028 in In Vitro Studies

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Compound of Interest

Compound Name: BAL-0028

Cat. No.: B12377680

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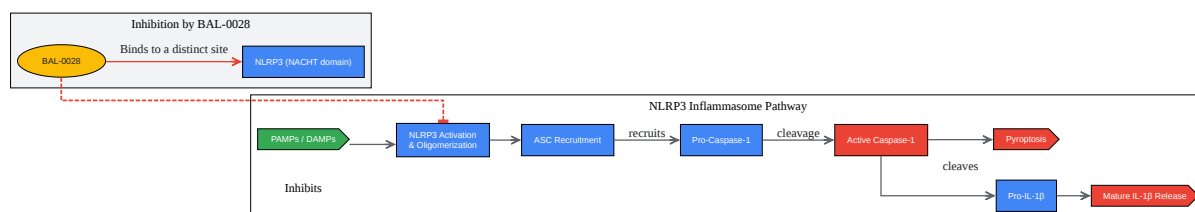
For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-0028 is a potent and selective inhibitor of the human NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3] It exhibits high affinity for the NACHT domain of NLRP3, thereby preventing its oligomerization and subsequent activation of the inflammatory cascade.[1][4] This document provides detailed application notes and protocols for the use of **BAL-0028** in in vitro studies to investigate NLRP3-driven inflammation.

Mechanism of Action

BAL-0028 is a reversible inhibitor of NLRP3 activation.[5] Unlike some other NLRP3 inhibitors, such as MCC950, **BAL-0028** binds to a distinct site on the NACHT domain.[2][4] This binding event interferes with NLRP3 oligomerization, a critical step for the assembly of the inflammasome complex.[4] The inhibition of NLRP3 activation by **BAL-0028** consequently blocks the downstream cleavage and activation of caspase-1, leading to a reduction in the release of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18), and inhibiting pyroptotic cell death.[4] It is important to note that **BAL-0028** is highly specific for human and primate NLRP3 and is a poor inhibitor of the murine NLRP3 inflammasome.[2][3]



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Caption: Mechanism of **BAL-0028** action on the NLRP3 inflammasome pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of **BAL-0028** across various assays and cell lines.

Table 1: In Vitro Potency of **BAL-0028**

Parameter	Value	Cell Line/System	Reference(s)
IC ₅₀ (NLRP3 Activation)	25 nM	Not specified	[1][6]
IC ₅₀ (IL-1 β Release)	57.5 nM	PMA-differentiated THP-1 cells (LPS + Nigericin)	[7][8]
Binding Affinity (Kd)	104-123 nM	NLRP3 NACHT domain	[1][5]
Binding Affinity (Kd)	96 nM	NLRP3 NACHT domain	[8]
Binding Affinity (Kd)	113 nM	NLRP3 NACHT domain	[9]

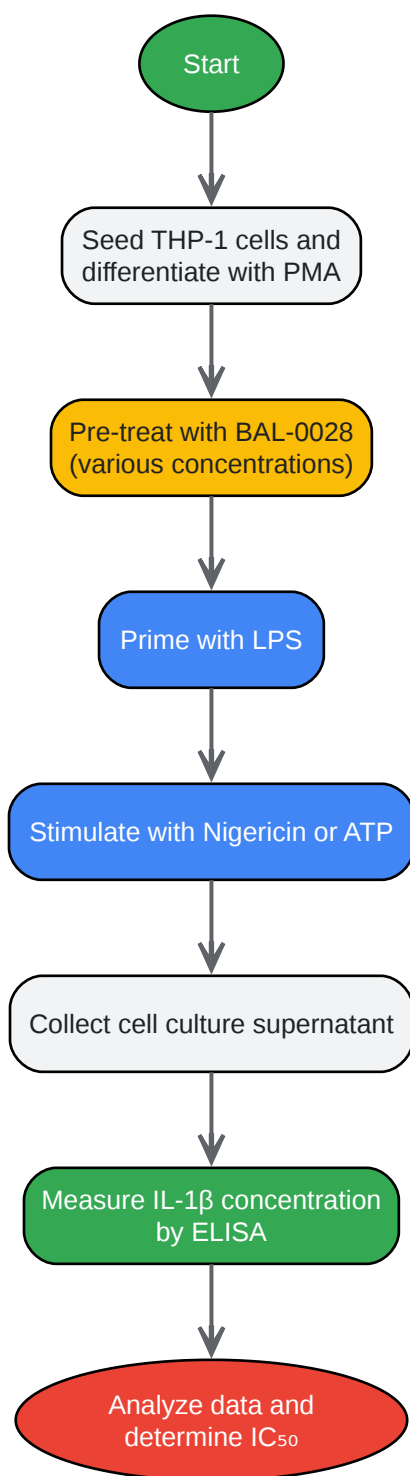
Table 2: Effective Concentrations of **BAL-0028** in Human Cell Lines

Cell Line	Assay	Effective Concentration Range	Notes	Reference(s)
THP-1 (human monocytic)	IL-1 β Secretion Inhibition	0-600 nM	Cells treated with LPS and Nigericin.	[5]
Primary Human Monocytes	IL-1 β Release Inhibition	Nanomolar range	Stimulated with LPS and Nigericin.	[7][10]
iPSC-derived Microglia	IL-1 β Release Inhibition	Nanomolar range	Equipotent to MCC950 in this cell type.	[7][10]
Human Monocyte-Derived Macrophages (HMDMs)	IL-1 β Release Inhibition	Nanomolar range	Stimulated with LPS and Nigericin.	[7][10]
iPSC-derived Macrophages (iMacs)	IL-1 β Release Inhibition	Nanomolar range	Stimulated with LPS and Nigericin.	[7]

Experimental Protocols

IL-1 β Release Assay in THP-1 Macrophages

This protocol describes the measurement of IL-1 β released from **BAL-0028**-treated THP-1 cells following NLRP3 inflammasome activation.



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Caption: Workflow for the IL-1 β release assay.

Materials:

- THP-1 cells
- RPMI-1640 medium with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- Nigericin or ATP
- **BAL-0028**
- Human IL-1 β ELISA kit
- 96-well cell culture plates

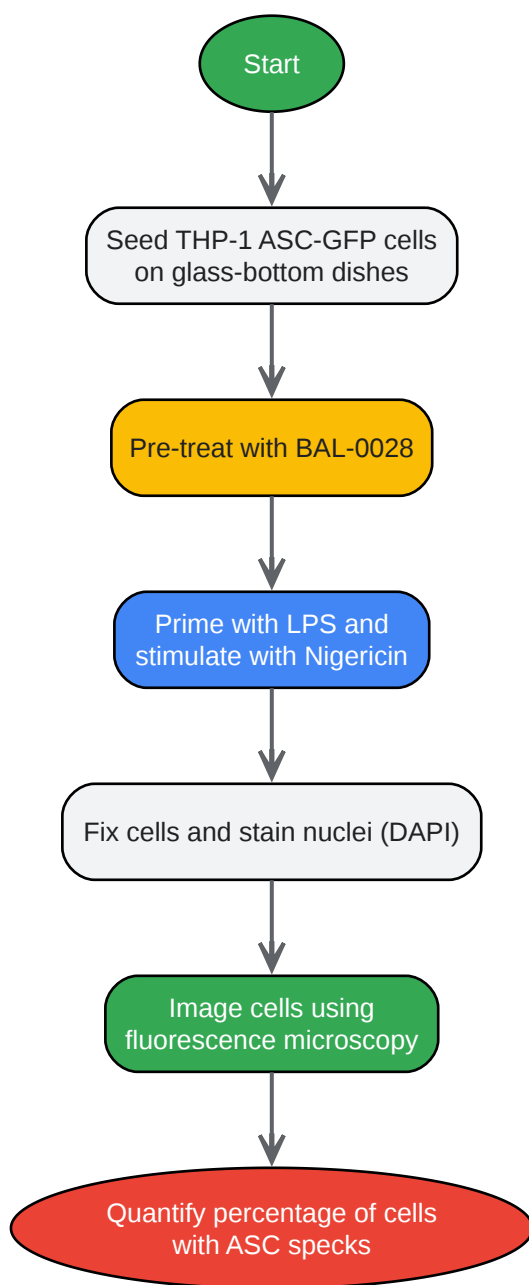
Procedure:

- Cell Seeding and Differentiation:
 - Seed THP-1 cells in a 96-well plate at a density of 5×10^4 cells/well.
 - Differentiate the cells into macrophage-like cells by treating with 50 nM PMA for 24-48 hours.
- Pre-treatment with **BAL-0028**:
 - Prepare serial dilutions of **BAL-0028** in culture medium.
 - Remove the PMA-containing medium and replace it with fresh medium containing the desired concentrations of **BAL-0028** or vehicle control (e.g., DMSO).
 - Incubate for 1 hour.
- NLRP3 Priming:
 - Prime the cells by adding LPS to a final concentration of 100 ng/mL.
 - Incubate for 3-4 hours.

- NLRP3 Stimulation:
 - Stimulate the NLRP3 inflammasome by adding Nigericin (5 μ M) or ATP (5 mM).
 - Incubate for 1 hour.
- Supernatant Collection:
 - Centrifuge the plate at 300 x g for 5 minutes.
 - Carefully collect the cell culture supernatant.
- IL-1 β Quantification:
 - Measure the concentration of IL-1 β in the supernatant using a human IL-1 β ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of IL-1 β inhibition for each **BAL-0028** concentration relative to the vehicle-treated control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of **BAL-0028**.

ASC Speck Formation Assay in THP-1 Cells

This protocol allows for the visualization and quantification of ASC speck formation, a hallmark of inflammasome activation.



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Caption: Workflow for the ASC speck formation assay.

Materials:

- THP-1 cells stably expressing ASC-GFP
- RPMI-1640 medium with 10% FBS

- LPS
- Nigericin
- **BAL-0028**
- Glass-bottom culture dishes
- Paraformaldehyde (PFA)
- DAPI stain
- Fluorescence microscope

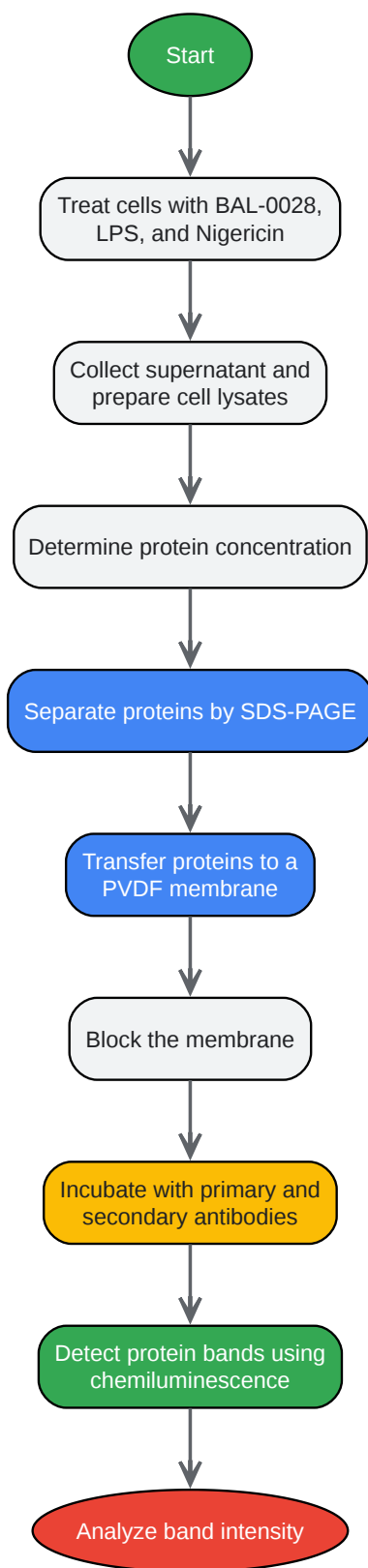
Procedure:

- Cell Seeding:
 - Seed THP-1 ASC-GFP cells on glass-bottom culture dishes.
- Pre-treatment with **BAL-0028**:
 - Treat the cells with the desired concentrations of **BAL-0028** or vehicle control for 1 hour.
- Inflammasome Activation:
 - Prime the cells with 100 ng/mL LPS for 3 hours.
 - Stimulate with 10 μ M Nigericin for 30-60 minutes.
- Cell Fixation and Staining:
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash the cells with PBS.
 - Stain the nuclei with DAPI.
- Microscopy and Quantification:

- Visualize the cells using a fluorescence microscope.
- Quantify the percentage of cells containing a distinct, bright ASC-GFP speck.

Western Blot for Caspase-1 Activation

This protocol details the detection of cleaved (active) caspase-1 (p20 subunit) in cell lysates and supernatants.



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Caption: Workflow for Western blot analysis of caspase-1 activation.

Materials:

- Differentiated THP-1 cells
- LPS, Nigericin, **BAL-0028**
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against caspase-1 (p20 subunit)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment and Sample Collection:
 - Treat differentiated THP-1 cells as described in the IL-1 β release assay protocol.
 - Collect the supernatant and lyse the cells with lysis buffer.
- Protein Quantification:
 - Determine the protein concentration of the cell lysates using a BCA assay.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein from cell lysates and an equal volume of supernatant onto an SDS-PAGE gel.

- Separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
 - The presence of a band at ~20 kDa in the supernatant and/or lysate indicates caspase-1 activation.

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